Clecarmycin A1
描述
Clecarmycin A1 is a bioactive secondary metabolite classified among highly oxygenated triterpenoids and diepoxy compounds, isolated from microbial sources . It exhibits potent anti-proliferative activity against human cervical cancer cells (HeLa S3) and demonstrates anti-tumor efficacy in murine models, making it a candidate for oncology drug development. Structurally, it is characterized by multiple oxygenated functional groups and epoxy moieties, which contribute to its biological activity. Its primary mechanisms of action include induction of apoptosis, inhibition of angiogenesis, and interference with cancer cell proliferation pathways .
属性
分子式 |
C29H24O11 |
|---|---|
分子量 |
548.5 g/mol |
IUPAC 名称 |
2-hydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-4,8,16-trione |
InChI |
InChI=1S/C29H24O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,26-27,32-33H,7-8H2,1-3H3 |
InChI 键 |
ABNJCNGVZLNFJI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)CC(O1)C23C(O2)C(=O)C4=C(C3=O)C(=C5C=C(C6=C(C5=C4)OC(=CC6=O)C7(C(O7)C8CO8)C)C)O)O |
同义词 |
clecarmycin A1 |
产品来源 |
United States |
相似化合物的比较
Key Observations :
- This compound and C share a triterpenoid backbone but differ in side-chain modifications, which may influence bioavailability .
- Chromoxymycin’s glycosylation enhances solubility but may reduce membrane permeability compared to non-glycosylated analogs .
Mechanistic and Efficacy Profiles
Anti-Proliferative Activity
In Vivo Anti-Tumor Efficacy
| Compound | Model (Mice) | Tumor Inhibition Rate | Key Challenges |
|---|---|---|---|
| This compound | Xenograft | Significant reduction | High hepatotoxicity at elevated doses |
| Clecarmycin C (14) | Xenograft | Moderate reduction | Lower potency compared to A1 |
| Chromoxymycin (15) | Allograft | High reduction | Rapid metabolic clearance |
Notes:
- Chromoxymycin’s immune-modulatory effects may synergize with checkpoint inhibitors, though clinical data are lacking .
Clinical Potential and Challenges
- This compound: Preclinical data support further optimization for toxicity reduction. No clinical trials reported yet.
- Diaporine (11) : Early-phase trials halted due to neurotoxicity, highlighting the need for structural refinement .
- Chromoxymycin (15) : Promising pharmacokinetics in primates but requires formulation improvements for stability .
常见问题
Q. What established methodologies are used for the synthesis and purification of Clecarmycin A1?
this compound is typically synthesized via microbial fermentation using actinomycetes strains, followed by extraction and chromatographic purification. Key steps include:
- Fermentation optimization : Adjusting parameters like pH, temperature, and nutrient composition (e.g., carbon/nitrogen sources) to maximize yield .
- Purification : Sequential use of solvent partitioning, silica gel chromatography, and HPLC with UV/Vis or mass spectrometry detection to isolate the compound .
- Characterization : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural identity .
Researchers should cross-validate their protocols against peer-reviewed studies, such as those in The Journal of Antibiotics, to ensure reproducibility .
Q. What is the known mechanism of action of this compound, and how is this experimentally validated?
this compound exhibits antimicrobial activity by targeting bacterial RNA polymerase, as demonstrated through:
- In vitro inhibition assays : Measuring IC₅₀ values against purified enzymes .
- Gene knockout studies : Observing reduced efficacy in bacterial strains with RNA polymerase mutations .
- Binding affinity analyses : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .
Contradictory results (e.g., variable potency across bacterial species) should be analyzed using standardized assay conditions and strain-specific genomic profiling .
Q. How do researchers ensure the purity and stability of this compound in experimental settings?
- Purity validation : HPLC with ≥95% purity threshold, confirmed by dual detection (e.g., UV and evaporative light scattering) .
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS .
- Storage protocols : Lyophilized storage at -80°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies (e.g., divergent MIC values) may arise from:
Q. What strategies are recommended for optimizing this compound yield in genetically engineered strains?
- Metabolic engineering : Overexpression of biosynthetic gene clusters (e.g., clm genes) and knockout of competing pathways .
- Multivariate optimization : Design of experiments (DoE) to test interactions between factors like precursor feeding, aeration, and induction timing .
- Real-time monitoring : In-line sensors for pH, dissolved oxygen, and metabolite profiling to adjust fermentation dynamically .
Q. How can structural elucidation challenges (e.g., stereochemistry) be resolved for this compound derivatives?
- Advanced spectroscopy : 2D NMR (COSY, NOESY) and X-ray crystallography for ambiguous stereocenters .
- Computational modeling : Density functional theory (DFT) to predict NMR chemical shifts or optical rotation .
- Collaborative validation : Cross-institutional replication of structural data to minimize errors .
Q. What are the best practices for designing in vivo efficacy studies for this compound?
- Model selection : Use clinically relevant infection models (e.g., murine sepsis) with pharmacokinetic/pharmacodynamic (PK/PD) profiling .
- Dose rationale : Base dosing on in vitro MIC values and plasma protein binding studies .
- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and data transparency .
Data Interpretation and Reporting
Q. How should researchers contextualize this compound findings within existing literature?
- Comparative analysis : Use systematic reviews (e.g., PRISMA frameworks) to align results with prior studies, highlighting consensus or contradictions .
- Mechanistic hypotheses : Propose structure-activity relationships (SAR) for derivatives, supported by molecular docking simulations .
- Limitations : Explicitly discuss batch-to-batch variability or assay detection limits .
Table 1 : Key Parameters for this compound Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
